2-Methyl-6-phenylmethoxypyridine
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Overview
Description
2-Methyl-6-phenylmethoxypyridine is an organic compound with the molecular formula C12H13NO It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a phenylmethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylmethoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with phenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the phenylmethoxy group.
Another method involves the use of acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts . This single-step synthesis is advantageous for industrial production due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method offers several benefits, including shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst in a low boiling point alcohol, such as 1-propanol, at high temperatures, has been shown to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylmethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted phenylmethoxypyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-6-phenylmethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylmethoxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylpyridine: Lacks the methoxy group, leading to different chemical properties and reactivity.
2-Methyl-6-methoxypyridine: Lacks the phenyl group, resulting in different biological activities and applications.
Phenylmethoxypyridine: Lacks the methyl group, affecting its chemical stability and reactivity.
Uniqueness
2-Methyl-6-phenylmethoxypyridine is unique due to the presence of both the methyl and phenylmethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZQWXVNZBQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877160 |
Source
|
Record name | 2-Benzyloxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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